molecular formula C24H35CrN4O12S B12281820 3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium

3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium

Cat. No.: B12281820
M. Wt: 655.6 g/mol
InChI Key: RZNFVSNDTZMGBP-UHFFFAOYSA-M
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Description

The compound “3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium” is a complex chemical entity composed of three distinct parts. Each part contributes to the overall properties and potential applications of the compound. The first part, 3-(2-ethylhexoxy)propan-1-amine, is a primary aliphatic amine. The second part, 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid, is a nitro-substituted aromatic sulfonic acid. The third part, hydroxy(oxo)chromium, is a chromium-based compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

    3-(2-ethylhexoxy)propan-1-amine: This compound can be synthesized by reacting 3-aminopropan-1-ol with 2-ethylhexanol under specific conditions.

    2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid: This compound can be synthesized through a multi-step process involving nitration, sulfonation, and condensation reactions. Each step requires specific reagents and conditions to achieve the desired product.

    Hydroxy(oxo)chromium: This compound can be prepared by reacting chromium trioxide with water under controlled conditions to form the hydroxy(oxo)chromium species.

Industrial Production Methods

The industrial production of these compounds involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring safety protocols are in place to handle potentially hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amine group in 3-(2-ethylhexoxy)propan-1-amine can undergo oxidation to form corresponding oxides.

    Reduction: The nitro groups in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can be reduced to amines under specific conditions.

    Substitution: The sulfonic acid group in 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylamines.

    Reduction: Formation of amines and hydroxylamines.

    Substitution: Formation of substituted sulfonic acids and their derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The chromium component can act as a catalyst in various organic reactions.

    Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.

    Biomolecular Interactions: The compound can be used to study interactions with proteins and nucleic acids.

Medicine

    Drug Development: The compound can be explored for its potential therapeutic effects.

    Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Environmental Applications: The compound can be used in environmental remediation processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, while the nitro and sulfonic acid groups can participate in redox reactions. The chromium component can act as a Lewis acid, facilitating various catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    3-aminopropan-1-ol: A simpler analog of 3-(2-ethylhexoxy)propan-1-amine.

    2-hydroxy-3-nitrobenzenesulfonic acid: A simpler analog of 2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid.

    Chromium trioxide: A simpler analog of hydroxy(oxo)chromium.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. The presence of both amine and nitro groups, along with the chromium component, makes it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

3-(2-ethylhexoxy)propan-1-amine;2-hydroxy-3-[(2-hydroxy-3-nitrophenyl)methylideneamino]-5-nitrobenzenesulfonic acid;hydroxy(oxo)chromium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O9S.C11H25NO.Cr.H2O.O/c17-12-7(2-1-3-10(12)16(21)22)6-14-9-4-8(15(19)20)5-11(13(9)18)26(23,24)25;1-3-5-7-11(4-2)10-13-9-6-8-12;;;/h1-6,17-18H,(H,23,24,25);11H,3-10,12H2,1-2H3;;1H2;/q;;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNFVSNDTZMGBP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COCCCN.C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)O)O.O[Cr]=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35CrN4O12S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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